Altiniclina

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La Altiniclina ejerce sus efectos al actuar como agonista en los receptores neuronales nicotínicos de acetilcolina, específicamente en el subtipo alfa-4 beta-2 . Esta interacción estimula la liberación de dopamina y acetilcolina en el cerebro, lo que puede modular varios procesos neurológicos . Los objetivos moleculares incluyen los receptores nicotínicos de acetilcolina, y las vías involucradas están relacionadas con la liberación de neurotransmisores y la transducción de señales .

Compuestos similares:

Vareniclina: Otro agonista del receptor nicotínico de acetilcolina utilizado para dejar de fumar.

Citisina: Un alcaloide derivado de plantas con actividad receptora similar.

Singularidad de la this compound: La this compound es única en su alta selectividad para el subtipo alfa-4 beta-2 de los receptores nicotínicos de acetilcolina, lo que la convierte en un candidato prometedor para dirigirse a vías neurológicas específicas con potencialmente menos efectos secundarios en comparación con compuestos menos selectivos .

Análisis Bioquímico

Biochemical Properties

Altinicline plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It stimulates the release of dopamine and acetylcholine in the brain . The compound binds to the α4β2 subtype of nicotinic receptors, leading to the activation of these receptors and subsequent neurotransmitter release . This interaction is crucial for modulating synaptic transmission and enhancing cognitive functions.

Cellular Effects

Altinicline influences various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine and acetylcholine, which are critical for neurotransmission . This effect on neurotransmitter release can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, Altinicline can potentially improve cognitive functions and alleviate symptoms of neurological disorders .

Molecular Mechanism

The molecular mechanism of Altinicline involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors . This binding leads to the activation of these receptors, resulting in the opening of ion channels and the influx of calcium ions . The increased calcium ion concentration triggers the release of neurotransmitters such as dopamine and acetylcholine . Additionally, Altinicline may influence gene expression by modulating intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Altinicline have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that Altinicline can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to Altinicline has been associated with sustained neurotransmitter release and potential neuroprotective effects .

Dosage Effects in Animal Models

The effects of Altinicline vary with different dosages in animal models. At lower doses, Altinicline has been shown to enhance cognitive functions and improve motor skills in animal models of neurological disorders . At higher doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Altinicline is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in the metabolism of dopamine and acetylcholine . By modulating these pathways, Altinicline can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Altinicline is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neural nicotinic acetylcholine receptors . The distribution of Altinicline within the brain is crucial for its therapeutic efficacy in treating neurological disorders.

Subcellular Localization

The subcellular localization of Altinicline is primarily within the synaptic cleft, where it interacts with nicotinic acetylcholine receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct Altinicline to specific compartments or organelles within the cell, enhancing its therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Altiniclina se puede sintetizar a través de un proceso de cinco pasos que comienza con nicotina natural . La síntesis implica los siguientes pasos:

Oxidación: de nicotina para formar un intermedio cetónico.

Reducción: de la cetona a un alcohol.

Protección: del grupo alcohol.

Acoplamiento de Sonogashira: para introducir el grupo etinilo.

Desprotección: para producir el producto final.

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para la this compound no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de química orgánica, como reacciones de oxidación, reducción y acoplamiento en condiciones controladas .

Tipos de reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: Puede reducirse para formar diferentes productos reducidos.

Sustitución: La this compound puede participar en reacciones de sustitución, particularmente en el anillo de piridina.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Nucleófilos como aminas o haluros en condiciones básicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la this compound .

Comparación Con Compuestos Similares

Varenicline: Another nicotinic acetylcholine receptor agonist used for smoking cessation.

Nicotine: The natural ligand for nicotinic acetylcholine receptors, with broader receptor subtype selectivity.

Cytisine: A plant-derived alkaloid with similar receptor activity.

Uniqueness of Altinicline: Altinicline is unique in its high selectivity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, which makes it a promising candidate for targeting specific neurological pathways with potentially fewer side effects compared to less selective compounds .

Propiedades

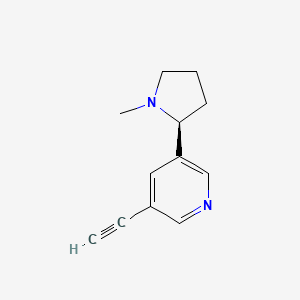

IUPAC Name |

3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPUDYKEEJNZRG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870143 | |

| Record name | Altinicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179120-92-4 | |

| Record name | 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179120-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altinicline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altinicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALTINICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.